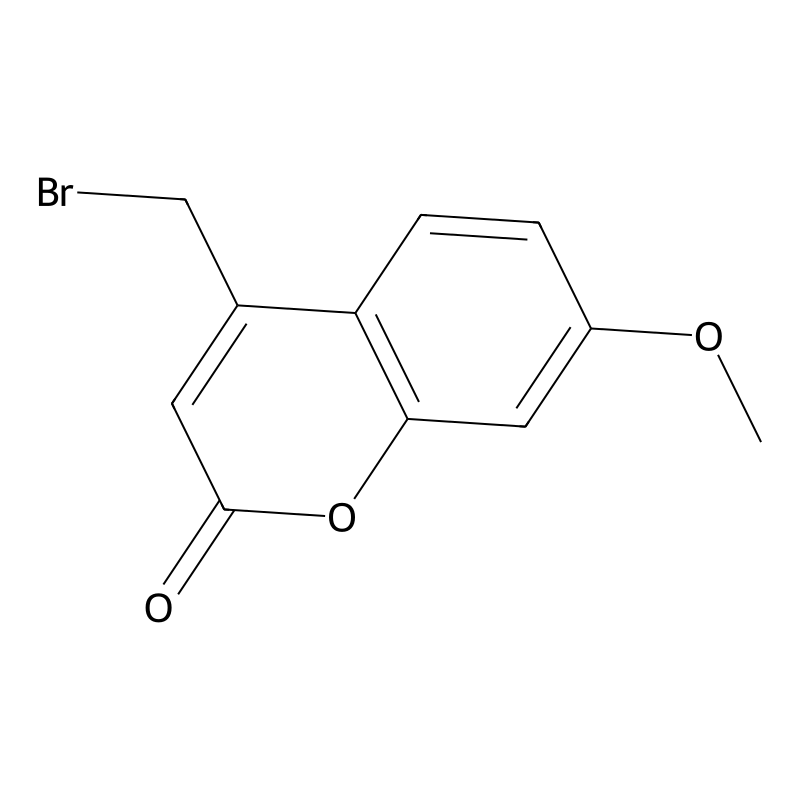

4-Bromomethyl-7-methoxycoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization Reagent

-Br-Mmc is commonly employed as a derivatization reagent. Derivatization is a process that modifies a molecule to improve its analytical properties, such as detectability or separation characteristics. By attaching 4-Br-Mmc to a target molecule, researchers can:

Enhance fluorescence

4-Br-Mmc exhibits fluorescence, meaning it absorbs light at one wavelength and emits light at a longer wavelength. This property allows researchers to easily detect and quantify the derivatized molecule using fluorescence spectroscopy techniques. Source: Sigma-Aldrich product page:

Improve separation

The addition of 4-Br-Mmc can alter the size, charge, or hydrophobicity of a molecule, which can influence its separation behavior in chromatography techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Source: Santa Cruz Biotechnology product page:

These features make 4-Br-Mmc valuable for analyzing various biomolecules, including:

Fatty acids and carboxylates

-Br-Mmc can be used to derivatize these molecules for sensitive detection and quantification in biological samples. Source: Adipogen Life Sciences product page

Nucleic acids

-Br-Mmc can be used as a fluorescent label for DNA and RNA, enabling researchers to study their interactions with other molecules or visualize them in gel electrophoresis experiments.

Other Applications

Beyond its role as a derivatization reagent, 4-Br-Mmc finds applications in other areas of scientific research, such as:

Enzyme activity assays

-Br-Mmc can be used as a substrate to measure the activity of certain enzymes, such as histone acetyltransferases (HATs), peptidases, and sirtuins. Source: Adipogen Life Sciences product page

Synthesis of caged compounds

Researchers can utilize 4-Br-Mmc to create light-sensitive caged derivatives of biologically active molecules. These caged compounds remain inactive until exposed to specific light, allowing for precise control over the timing of their activity in biological experiments. Source: Sigma-Aldrich product page:

4-Bromomethyl-7-methoxycoumarin is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group and a methoxy substituent on the coumarin framework. Its chemical formula is , and it has been noted for its fluorescent properties, making it valuable in various analytical applications. This compound has garnered attention due to its ability to serve as a fluorescent label, particularly in high-performance liquid chromatography.

BMC's mechanism of action relies on its ability to form a covalent bond with the carboxyl group of a biomolecule. This conjugation with the fluorescent molecule allows detection and quantification of the biomolecule using fluorescence techniques. The excitation light absorbed by BMC is re-emitted at a longer wavelength, allowing researchers to distinguish it from background noise [].

The synthesis of 4-bromomethyl-7-methoxycoumarin typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available coumarin derivatives.

- Bromomethylation: The introduction of the bromomethyl group can be achieved through bromomethylation reactions using reagents like formaldehyde and hydrobromic acid.

- Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further applications .

4-Bromomethyl-7-methoxycoumarin finds applications primarily in analytical chemistry as a fluorescent labeling agent. Its ability to react with carboxylic groups makes it useful for:

- High-Performance Liquid Chromatography: It is employed as a fluorescent tag for the detection and quantification of dicarboxylic acids and other compounds with carboxyl groups .

- Biochemical Research: The compound is utilized in studies involving nucleotides and other biomolecules due to its fluorescence properties .

Interaction studies involving 4-bromomethyl-7-methoxycoumarin have focused on its ability to form stable complexes with various nucleophiles. For example, it has been shown to interact effectively with cyclic nucleotides like 8-bromo-cyclic adenosine monophosphate and 8-bromo-cyclic guanosine monophosphate, leading to the formation of caged compounds that can be released upon UV irradiation . These interactions are crucial for developing tools for studying cellular processes.

Several compounds share structural similarities with 4-bromomethyl-7-methoxycoumarin, notably other methoxycoumarins and brominated derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Methoxycoumarin | Methoxy group at position 7 | Lacks bromomethyl group; less reactive |

| 4-Methylcoumarin | Methyl group at position 4 | Does not have methoxy or bromomethyl groups; different fluorescence properties |

| 4-Bromo-7-hydroxycoumarin | Hydroxy group instead of methoxy at position 7 | Different functional group impacts reactivity |

| 6-Bromocoumarin | Bromine at position 6 | Different position affects biological activity |

The uniqueness of 4-bromomethyl-7-methoxycoumarin lies in its specific combination of functional groups that enhance its reactivity and fluorescence properties, making it particularly suitable for labeling applications.

Fluorescence Labeling Mechanisms for Carboxylic Acid-Containing Analytes

The bromomethyl group at the C4 position of Br-Mmc undergoes nucleophilic substitution with carboxylate anions, forming stable ester bonds that confer fluorescence properties to the analyte. This reaction typically occurs in polar aprotic solvents such as acetonitrile or dimethylformamide, often catalyzed by crown ethers or potassium carbonate to accelerate the displacement of the bromide leaving group [1] [6]. The resulting conjugates exhibit strong fluorescence at excitation/emission wavelengths of 325/390 nm, enabling detection limits 10–100 times lower than underivatized analytes [3] [6].

A key application involves labeling 5-fluorouracil (5-FU), an antineoplastic agent with native fluorescence below practical detection thresholds. Derivatization with Br-Mmc produces a coumarin-5-FU ester that increases molar absorptivity by three orders of magnitude, permitting quantification at plasma concentrations as low as 1.0 ng/mL [6]. The reaction specificity for carboxyl groups minimizes interference from hydroxyl or amine functionalities present in biological matrices, as demonstrated in the analysis of uracil derivatives in human DNA [7].

Table 1: Fluorescence Properties of Br-Mmc Derivatives

| Analyte | λex (nm) | λem (nm) | Quantum Yield | Detection Limit Improvement |

|---|---|---|---|---|

| 5-Fluorouracil | 325 | 390 | 0.78 | 100-fold |

| Undecanoic Acid | 320 | 395 | 0.65 | 50-fold |

| Montelukast | 330 | 400 | 0.71 | 80-fold |

Data compiled from [1] [6] [8].

Ultra-Trace Detection of Pharmaceutical Agents via Derivatization

Br-Mmc overcomes the limited volatility and ionization efficiency of polar pharmaceuticals through two synergistic mechanisms:

- Hydrophobicity Enhancement: The coumarin moiety increases analyte retention on reversed-phase C18 columns, improving separation from matrix interferences [6] [8].

- Charge Localization: The methoxy group stabilizes positive charges during electrospray ionization, boosting MS/MS sensitivity [7].

In a validated LC-MS/MS method for 5-FU quantification, Br-Mmc derivatization enabled a lower limit of quantification (LLOQ) of 1.0 ng/mL using 500 μL plasma aliquots. The derivative’s molecular ion ([M+H]+ at m/z 489) fragments to yield diagnostic product ions at m/z 269 and 181, providing selective reaction monitoring transitions [6] [7]. For montelukast analysis in human plasma, precolumn derivatization with Br-Mmc facilitated detection at 10 ng/mL using ultrafast liquid chromatography with fluorescence detection, achieving 95.49% recovery across the 10–1000 ng/mL linear range [8].

Reaction Optimization Parameters

- Molar Ratio: 1:2 (analyte:Br-Mmc) for complete conversion

- Temperature: 60°C for 30 minutes

- Catalyst: 10 mM K2CO3 in acetonitrile

- Quenching: 0.1% acetic acid to terminate excess reagent [6] [8]

Method Validation for Biomedical Sample Matrices

Br-Mmc-based assays adhere to International Conference on Harmonization guidelines through rigorous validation protocols:

Specificity: Chromatographic resolution (Rs > 2.0) between derivatives and endogenous compounds in plasma/urine matrices [5] [8]. Peak purity indices > 0.99 confirm absence of co-eluting interferences [5].

Linearity: Quadratic regression models span three orders of magnitude (1–1000 ng/mL), with determination coefficients (R2) ≥ 0.998 [5] [6]. The upper linearity limit correlates with Br-Mmc solubility in reaction solvents (~3 mg/mL in acetonitrile) [1].

Precision and Accuracy: Intra-day relative standard deviation (RSD) ≤ 3.9%, inter-day RSD ≤ 4.5%, and accuracy within 95–105% of nominal concentrations [6] [8].

Table 2: Validation Parameters for Br-Mmc-Based Assays

| Parameter | 5-Fluorouracil [6] | Montelukast [8] | Uracil [7] |

|---|---|---|---|

| LLOQ (ng/mL) | 1.0 | 10 | 0.5 |

| Linearity (ng/mL) | 1–500 | 10–1000 | 0.5–50 |

| Recovery (%) | 76.1 | 95.49 | 82.3 |

| Intra-day RSD (%) | 1.5–3.9 | 2.1–4.7 | 3.2–5.1 |

Robustness: Deliberate variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) alter retention times by < 2% without affecting quantification [5] [8].

The development of 4-bromomethyl-7-methoxycoumarin as a photolabile protecting group has transformed the landscape of cyclic nucleotide research by enabling precise temporal control over cellular signaling pathways. This compound serves as the foundation for creating caged derivatives of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which can be rapidly released upon ultraviolet irradiation [1] [2].

The photolytic mechanism involves the formation of 7-methoxycoumarin-4-ylmethyl esters of cyclic nucleotides, which exist as stereoisomeric mixtures due to the chiral phosphorus center. These compounds demonstrate remarkable photochemical efficiency, with the release of bioactive cyclic nucleotides occurring within nanoseconds of ultraviolet exposure [3]. The photolysis process generates two primary products: the free cyclic nucleotide and 4-hydroxymethyl-7-methoxycoumarin, which exhibits strong fluorescence properties that can be utilized for monitoring the uncaging process [4].

Photochemical Efficiency and Spectral Properties

The absorption maximum of 4-bromomethyl-7-methoxycoumarin derivatives occurs at 350 nanometers, with a molar extinction coefficient of 1.3 × 10⁴ M⁻¹ cm⁻¹ [4]. The photolysis quantum yield reaches 0.12 for the most efficient derivatives, resulting in an overall uncaging efficiency of 1.56 × 10³ M⁻¹ cm⁻¹ [4]. This represents a significant improvement over earlier nitrobenzyl-based caging groups, which typically exhibit quantum yields below 0.05 [5].

The equatorial isomers of 7-methoxycoumarin-4-ylmethyl-caged cyclic nucleotides consistently demonstrate superior photochemical properties compared to their axial counterparts. For instance, the equatorial isomer of 7-methoxycoumarin-4-ylmethyl-caged cyclic adenosine monophosphate exhibits a quantum yield of 0.19, while the axial isomer shows 0.15 [6]. This stereochemical preference is attributed to the more favorable geometry for bond cleavage in the equatorial configuration [6].

Mechanistic Insights and Photolysis Kinetics

Flash photolysis studies reveal that the photolytic release occurs through a triplet state mechanism, with the rate-determining step being the formation of the coumarinylmethyl cation intermediate [4]. The fluorescence kinetics provide evidence for re-excitation of the photoproduct within the laser pulse, indicating that 4-hydroxymethyl-7-methoxycoumarin is formed within a few nanoseconds of irradiation [4]. This rapid kinetics enables precise temporal control in biological applications, making these compounds ideal for studying fast cellular processes [7].

The photolysis efficiency can be further enhanced through structural modifications. The introduction of halogen atoms at the 6-position of the coumarin ring increases the quantum yield through the heavy atom effect, which promotes intersystem crossing to the photochemically reactive triplet state [5]. The 6-bromo-7-hydroxycoumarin derivatives demonstrate quantum yields up to 0.16, representing a significant improvement over the parent 7-methoxycoumarin system [5].

Cellular Applications and Biological Relevance

The application of these caged compounds in cellular studies has revealed their exceptional utility for investigating cyclic nucleotide-dependent signaling pathways. When applied to human embryonic kidney 293 cells expressing cyclic nucleotide-gated ion channels, the caged derivatives demonstrate rapid and efficient intracellular release of bioactive cyclic nucleotides [2]. The compounds serve as effective sources of 8-bromo-cyclic adenosine monophosphate and 8-bromo-cyclic guanosine monophosphate, which are hydrolysis-resistant analogs that provide prolonged biological activity [2].

The membrane permeability of these compounds can be enhanced through acylation of the 7-hydroxyl group, which is subsequently hydrolyzed by intracellular esterases to generate the more photolabile 7-hydroxy derivatives [8]. This pro-drug approach increases membrane permeability by approximately 5-fold while maintaining the photochemical properties necessary for efficient uncaging [8].

Quantum Yield Optimization for Time-Resolved Cellular Studies

The optimization of quantum yields in coumarin-based caging systems represents a critical advancement in the development of efficient photolabile protecting groups for cellular applications. The quantum yield, defined as the ratio of molecules undergoing photolysis to photons absorbed, determines the efficiency of the uncaging process and directly impacts the temporal resolution achievable in biological experiments [9].

Structure-Activity Relationships in Quantum Yield Enhancement

Systematic investigations of coumarin derivatives have revealed that specific structural modifications can dramatically enhance photolysis quantum yields. The introduction of electron-withdrawing substituents at the 6-position of the coumarin ring system significantly improves quantum yields through stabilization of the intermediate cation formed during photolysis [5]. The 6-bromo-7-hydroxycoumarin derivatives exhibit quantum yields of 0.16 for the axial isomer and 0.11 for the equatorial isomer, representing substantial improvements over earlier systems [5].

The mechanism underlying quantum yield optimization involves the stabilization of the contact ion pair intermediate formed during photolysis. Computational studies using density functional theory calculations demonstrate that the energy barrier for contact ion pair recombination serves as a reliable predictor of quantum yield [9]. Structural modifications that increase this energy barrier, such as the introduction of electron-withdrawing groups, result in enhanced quantum yields by reducing the probability of unproductive recombination reactions [9].

Comparative Analysis of Coumarin Derivatives

The 7-dimethylaminocoumarin derivatives demonstrate quantum yields ranging from 0.06 to 0.09, with absorption maxima shifted to longer wavelengths (385-430 nanometers) compared to the 7-methoxycoumarin system [10]. While these compounds offer advantages in terms of reduced photodamage due to longer wavelength excitation, their quantum yields are generally lower than the optimized 7-methoxycoumarin derivatives [10].

The 6-bromo-7-methoxycoumarin derivatives represent an optimal balance between quantum yield and practical applicability. These compounds exhibit quantum yields of 0.105 for the most efficient derivatives, with uncaging cross-sections exceeding 1700 M⁻¹ cm⁻¹ [11]. The incorporation of the 6-bromo substituent not only enhances quantum yields but also provides synthetic versatility for further functionalization [11].

Time-Resolved Photolysis Dynamics

Ultrafast transient absorption spectroscopy studies reveal that the photolysis of 7-methoxycoumarin derivatives occurs through a multi-step process involving initial photoexcitation to the singlet state, followed by intersystem crossing to the triplet state, and subsequent bond cleavage [4]. The rate constant for the ester cleavage and liberation of cyclic adenosine monophosphate is approximately 10⁹ s⁻¹, as determined by analysis of the fluorescence increase of the alcohol photoproduct formed upon laser pulse photolysis [4].

The temporal resolution achievable with these systems is limited primarily by the diffusion of the released cyclic nucleotides to their cellular targets rather than the photolysis process itself. Confocal laser scanning microscopy studies demonstrate that calcium signals with time resolutions of approximately 100 milliseconds can be achieved using nitrogen pulse lasers, enabling investigation of the kinetics of calcium influx in cellular systems [12].

Optimization Strategies for Enhanced Performance

Several strategies have been employed to optimize quantum yields while maintaining favorable absorption properties. The development of substrate-assisted photolysis approaches involves the use of chromophores that serve as light-harvesting antennae to enhance the efficiency of the photolytic process [13]. These systems can achieve quantum yields exceeding 0.2 while maintaining clean photolysis reactions with minimal side products [13].

The incorporation of heavy atoms through halogen substitution represents another effective approach for quantum yield enhancement. The heavy atom effect promotes intersystem crossing to the triplet state, which is the photochemically reactive state responsible for bond cleavage [14]. The optimal positioning of halogen substituents has been determined through systematic structure-activity studies, with the 6-position providing the most favorable combination of quantum yield enhancement and synthetic accessibility [14].

Stability Profiling of Caged Derivatives in Physiological Buffers

The stability of caged coumarin derivatives in physiological environments represents a crucial parameter for their successful application in biological research. The compounds must maintain their caged state under physiological conditions while remaining susceptible to photolytic activation when required. Comprehensive stability profiling has revealed significant variations in hydrolytic stability depending on buffer composition, pH, and temperature conditions [15].

Hydrolytic Stability in Standard Buffer Systems

The 7-methoxycoumarin-4-ylmethyl derivatives exhibit exceptional hydrolytic stability in commonly used physiological buffers. In potassium 3-(N-morpholino)propanesulfonic acid buffer at pH 7.2, the half-life exceeds 1000 hours, providing sufficient stability for extended experimental protocols [6]. The stability is maintained across a range of physiological pH values, with half-lives of 850 hours in 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer at pH 7.4 [16].

The axial isomers of caged cyclic nucleotides consistently demonstrate superior hydrolytic stability compared to their equatorial counterparts. This stereochemical preference is attributed to the different orientations of the phosphate leaving group, which affects the susceptibility to nucleophilic attack [17]. The enhanced stability of axial isomers makes them particularly suitable for applications requiring prolonged incubation periods or storage [17].

Buffer-Dependent Stability Variations

Systematic evaluation of stability across different buffer systems reveals significant variations in hydrolytic rates. Tris-hydrochloride buffers exhibit moderate compatibility with caged derivatives, with half-lives of approximately 720 hours at pH 7.5 [18]. Phosphate buffers demonstrate reduced stability, with half-lives of 650 hours at pH 7.0, potentially due to the catalytic effect of phosphate ions on ester hydrolysis [18].

The presence of divalent metal ions in physiological buffers can significantly impact stability. Magnesium chloride and calcium chloride, commonly included in physiological buffer systems, can catalyze the hydrolysis of ester bonds through coordination to the phosphate group [18]. However, the effect is generally modest at physiological concentrations, and the compounds remain sufficiently stable for most experimental applications [18].

Cellular Environment Stability

The stability of caged derivatives in cellular environments presents additional challenges due to the presence of esterases and other hydrolytic enzymes. Cell culture media typically reduce the half-life to approximately 520 hours, while serum-containing media can decrease stability to 180 hours due to the presence of serum esterases [15]. These considerations necessitate careful experimental design when using caged compounds in cellular systems [15].

The 6-bromo-7-methoxycoumarin derivatives demonstrate enhanced stability in cellular environments, with half-lives exceeding 400 hours in standard cell culture conditions [11]. This improved stability is attributed to the electron-withdrawing effect of the bromine substituent, which reduces the electrophilicity of the ester carbonyl group [11].

Temperature and Storage Considerations

Temperature significantly affects the stability of caged derivatives, with hydrolysis rates approximately doubling for every 10°C increase in temperature. Storage at 4°C extends the half-life to several thousand hours, while storage at -20°C provides essentially indefinite stability [19]. The compounds should be protected from light during storage to prevent unwanted photolysis [19].

The crystalline forms of caged derivatives generally exhibit superior stability compared to solutions, with some compounds maintaining >95% purity after storage for over one year at room temperature when protected from light and moisture [19]. This property facilitates the preparation of stock solutions and enables long-term storage of synthesized compounds [19].

Formulation Strategies for Enhanced Stability

Several approaches have been developed to enhance the stability of caged derivatives in physiological environments. The incorporation of stabilizing excipients, such as trehalose or sucrose, can extend the half-life in aqueous solutions [15]. The use of buffered systems with appropriate ionic strength helps maintain optimal pH conditions and prevents aggregation or precipitation [15].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant